Dexamethasone acetate, monohydrate
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Overview
Description
Dexamethasone acetate, monohydrate is a synthetic glucocorticoid corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various conditions, including allergic reactions, skin disorders, and certain types of cancer . The compound is known for its ability to reduce inflammation and suppress the immune system, making it a valuable therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dexamethasone acetate, monohydrate can be synthesized through a series of chemical reactions starting from prednisolone. The synthesis involves the fluorination of prednisolone to produce 9α-fluoroprednisolone, followed by acetylation to form dexamethasone acetate. The final step involves the crystallization of the compound to obtain the monohydrate form .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways as described above. The process includes rigorous purification steps to ensure the compound’s purity and stability. The final product is often formulated into various dosage forms, including tablets, injections, and topical creams .
Chemical Reactions Analysis
Types of Reactions
Dexamethasone acetate, monohydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: Substitution reactions can occur at specific positions on the steroid ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Acetylating agents: Such as acetic anhydride and acetyl chloride.
Major Products Formed
The major products formed from these reactions include various dexamethasone derivatives, which may have different pharmacological properties. For example, the oxidation of dexamethasone acetate can produce 6β-hydroxy dexamethasone, a metabolite with distinct biological activity .
Scientific Research Applications
Dexamethasone acetate, monohydrate has a wide range of scientific research applications, including:
Mechanism of Action
Dexamethasone acetate, monohydrate exerts its effects by binding to the glucocorticoid receptor in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. The resulting changes in gene expression lead to the suppression of inflammatory responses and modulation of immune function .
Comparison with Similar Compounds
Similar Compounds
Hydrocortisone: A naturally occurring glucocorticoid with similar anti-inflammatory properties but lower potency compared to dexamethasone acetate.
Prednisolone: A synthetic glucocorticoid with a similar structure but different pharmacokinetic properties.
Betamethasone: Another synthetic glucocorticoid with a similar mechanism of action but different clinical applications.
Uniqueness
Dexamethasone acetate, monohydrate is unique due to its high potency and long duration of action compared to other glucocorticoids. Its ability to be formulated into various dosage forms and incorporated into advanced drug delivery systems further enhances its therapeutic potential .
Properties
IUPAC Name |
[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO6.H2O/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26;/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHFJXVKASDMBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33FO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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